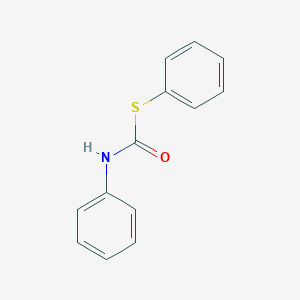

Carbamothioic acid, phenyl-, S-phenyl ester (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamothioic acid, phenyl-, S-phenyl ester (9CI), also known as phenyl isothiocyanate or PITC, is a colorless to light yellow liquid with a pungent odor. It is widely used in scientific research for its ability to modify proteins and peptides. PITC is a potent reagent that can be used to covalently attach to the amino group of proteins and peptides, thereby altering their properties and function. The purpose of

Mecanismo De Acción

The mechanism of action of PITC involves the covalent attachment of the isothiocyanate group to the amino group of proteins and peptides. This reaction forms a thiourea linkage, which alters the properties and function of the protein or peptide. The modification of the protein or peptide can lead to changes in its solubility, stability, and activity.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of PITC depend on the protein or peptide that is being modified. PITC can alter the function of enzymes, receptors, and other proteins by modifying their active sites. It can also affect the solubility and stability of proteins, which can impact their activity and function. The physiological effects of PITC are largely unknown, as it is primarily used in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using PITC in lab experiments is its high reactivity and specificity for the amino group of proteins and peptides. This allows for precise modification of target proteins and peptides. Additionally, PITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to using PITC. One limitation is its potential toxicity, which can impact the viability and function of cells. Additionally, PITC can modify multiple amino groups on a protein or peptide, which can complicate data interpretation.

Direcciones Futuras

There are several future directions for the use of PITC in scientific research. One area of interest is the development of PITC-based probes for the detection of specific proteins and peptides in complex biological samples. Another area of interest is the use of PITC in the modification of proteins and peptides for therapeutic purposes. Additionally, the development of PITC-based methods for the analysis of protein-protein interactions is an active area of research.

Métodos De Síntesis

The synthesis of PITC involves the reaction of aniline with carbon disulfide and chlorine gas. This reaction produces Carbamothioic acid, phenyl-, S-phenyl ester (9CI) isothiocyanate, which is then purified by distillation. The yield of this reaction is typically high, and the purity of the product can be further improved by recrystallization.

Aplicaciones Científicas De Investigación

PITC is widely used in scientific research for its ability to modify proteins and peptides. It can be used to label proteins and peptides with fluorescent or chromogenic dyes, which allows for their detection and quantification. PITC can also be used to crosslink proteins and peptides, which can help to identify protein-protein interactions. Additionally, PITC can be used to modify the properties of proteins and peptides, such as their solubility and stability.

Propiedades

Número CAS |

4910-32-1 |

|---|---|

Nombre del producto |

Carbamothioic acid, phenyl-, S-phenyl ester (9CI) |

Fórmula molecular |

C13H11NOS |

Peso molecular |

229.3 g/mol |

Nombre IUPAC |

S-phenyl N-phenylcarbamothioate |

InChI |

InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) |

Clave InChI |

UYPBGBOVAQEVJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2 |

Otros números CAS |

4910-32-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)